Methyl 5-bromo-2-methylnicotinate

Descripción general

Descripción

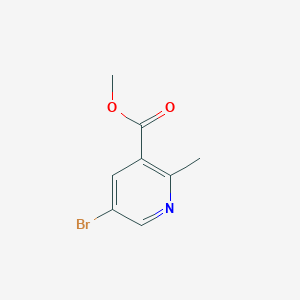

Methyl 5-bromo-2-methylnicotinate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the nicotinate ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-methylnicotinate can be synthesized through several methods. One common synthetic route involves the bromination of 2-methylnicotinic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-bromo-2-methylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Substitution: Formation of 5-azido-2-methylnicotinate or 5-thiocyanato-2-methylnicotinate.

Oxidation: Formation of 5-bromo-2-methylnicotinic acid or 5-bromo-2-methylpyridine-3-carboxaldehyde.

Reduction: Formation of 5-bromo-2-methyl-3-pyridinemethanol.

Aplicaciones Científicas De Investigación

Methyl 5-bromo-2-methylnicotinate is a chemical compound with potential applications in various scientific research fields. This article aims to provide a detailed overview of these applications, drawing from available research findings.

Synthesis and Properties

This compound has the molecular formula and a molecular weight of 230.06 . Key properties include:

- Number of Atoms It has 12 heavy atoms, with 6 of them being aromatic heavy atoms .

- Solubility It is considered soluble .

- Safety It has hazard statements H302, H315, H319, and H335, with precautionary statements P261 and P305+P351+P338 .

Synthesis Method

5-bromo-2-methyl 4-hydroxypyridinecarboxylate can be synthesized through a five-step reaction involving two-step oxygen esterification, reduction, diazotization hydrolysis . A synthesis method involves using 2-amino-iso methyl nicotinate as a raw material and N-bromo-succinimide (NBS) as a brominating agent .

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the broader context of related compounds suggests potential uses. Compounds with similar structures are explored for various medicinal chemistry applications . Nicotinamidases, which are related metabolic enzymes, are widely distributed across biology and have roles in hydrolyzing nicotinamide to nicotinic acid . Some examples of potential applications include:

- Medicinal Chemistry : As an intermediate in synthesizing pharmaceutical compounds .

- ** антиcancer Research**: Nicotinamide derivatives are evaluated for in vitro anticancer activities .

- HDAC Inhibitors : Heterocyclic compounds with similar structures may possess HDAC inhibitory action .

- Treatment of Diseases : Compounds may be used in the treatment of diseases or disorders mediated by EED and/or PRC2, including various cancers .

Mecanismo De Acción

The mechanism of action of methyl 5-bromo-2-methylnicotinate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5-bromo-2-methoxynicotinate

- Ethyl 5-bromo-2-methylnicotinate

- 5-Bromo-2-methylnicotinonitrile

- 5-Bromo-2-methylpyridin-3-ol

Uniqueness

Methyl 5-bromo-2-methylnicotinate is unique due to its specific substitution pattern on the nicotinate ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Actividad Biológica

Methyl 5-bromo-2-methylnicotinate (MBMN) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of MBMN, including its mechanisms of action, synthesis methods, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 230.06 g/mol

- CAS Number : 1215916-40-7

- Solubility : Soluble in methanol; limited solubility in water .

MBMN's biological activity is largely attributed to its structural characteristics, particularly the presence of the bromine atom and the methoxy group on the nicotinic framework. These features may enhance its interaction with various biological targets, leading to several potential therapeutic effects:

- Enzyme Inhibition : MBMN has been investigated for its ability to inhibit enzymes involved in inflammatory and disease processes. The halogen substitution on the pyridine ring is believed to enhance binding affinity to specific enzymes.

- Antimicrobial Activity : Preliminary studies suggest that MBMN exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

Synthesis Methods

The synthesis of MBMN typically involves a series of chemical reactions:

- Bromination : The starting material, 2-methylnicotinic acid, is treated with bromine to introduce a bromine atom at the 5-position.

- Esterification : The resulting acid is then esterified using methanol and a catalyst, such as sulfuric acid.

- Purification : The final product is purified through standard organic chemistry techniques, yielding high purity suitable for biological assays .

Case Studies

Several studies have explored the biological activity of MBMN:

- Antimicrobial Efficacy : In vitro assays have shown that MBMN can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. For instance, studies revealed that MBMN effectively reduced colony-forming units (CFUs) of Staphylococcus aureus, a common pathogen .

- Cytotoxicity Assays : The MTT assay was employed to evaluate the cytotoxic effects of MBMN on RAW 264.7 macrophage cells. Results indicated that while MBMN exhibited some cytotoxicity at higher concentrations, it maintained significant viability at lower doses .

Toxicity Profile

The compound has been classified with certain safety warnings due to its irritant properties upon contact with skin and eyes. It is crucial to handle MBMN with care to avoid adverse effects during laboratory use .

Research Summary Table

Propiedades

IUPAC Name |

methyl 5-bromo-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSAODVBMBLKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743770 | |

| Record name | Methyl 5-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215916-40-7 | |

| Record name | Methyl 5-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.